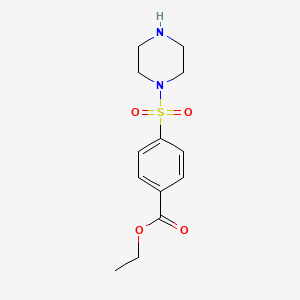

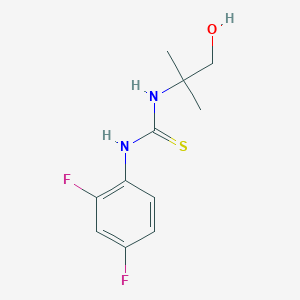

1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea is a chemical compound that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Catalytic Reactions

1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea is involved in various chemical synthesis processes. For instance, thiourea participates in a Yb(OTf)3-catalyzed [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to diverse 2-amino-4,5-dihydrothiophenes. This process is notable for its ability to produce optically active 2-amino-dihydrothiophenes from enantiomerically pure cyclopropanes, making it valuable in stereoselective synthesis (Xie et al., 2019).

2. Crystallography and Structural Analysis

In the realm of crystallography, the compound's derivatives are subject to structural analysis. For example, the crystal structure of a similar compound, (S)-1-(4-Chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea, was determined using single-crystal X-ray diffractometry. These studies are crucial for understanding the molecular geometry and interactions within these compounds (Wang et al., 2008).

3. Reaction Mechanisms and Intermediates

Research also explores the reaction mechanisms involving thiourea derivatives. For instance, studies on the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione provide insights into the formation of complex products and intermediates, revealing details about the reaction pathways and potential applications in synthetic chemistry (Broan & Butler, 1992).

4. Radiolabeling and Imaging Studies

In medical research, thiourea derivatives are used in radiolabeling for imaging studies. For instance, [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, was synthesized for potential detection of Alzheimer's disease. The research on these compounds aids in the development of diagnostic tools and therapeutic strategies (Brooks et al., 2015).

5. Development of Novel Antifungals and Antibacterials

Thiourea derivatives are also investigated for their potential in developing antifungal and antibacterial agents. Research into their synthesis, characterization, and biological activity helps in the discovery of new drugs with potential therapeutic applications (Limban et al., 2011).

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2OS/c1-11(2,6-16)15-10(17)14-9-4-3-7(12)5-8(9)13/h3-5,16H,6H2,1-2H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAZAFVFSMXQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=S)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)